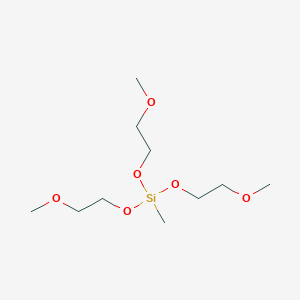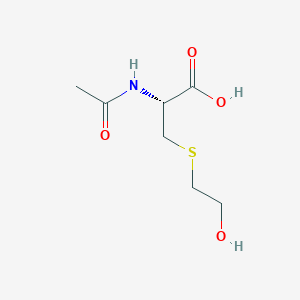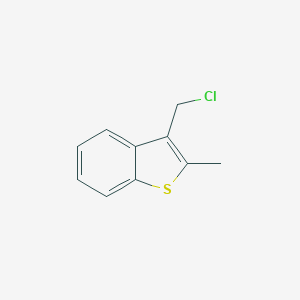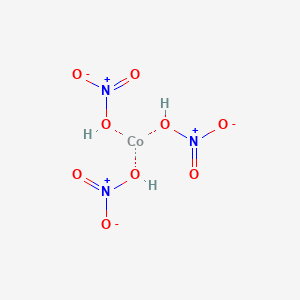![molecular formula C10H13NO4 B096526 [3-(methoxymethoxy)phenyl] N-methylcarbamate CAS No. 18066-11-0](/img/structure/B96526.png)
[3-(methoxymethoxy)phenyl] N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(methoxymethoxy)phenyl] N-methylcarbamate is a chemical compound with the molecular formula C10H13NO4 It is known for its unique structure, which includes a carbamate group and a methoxymethoxy substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(methoxymethoxy)phenyl] N-methylcarbamate typically involves the reaction of m-(methoxymethoxy)phenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
Starting Materials: m-(Methoxymethoxy)phenol and methyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Catalysts: A base catalyst such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
[3-(methoxymethoxy)phenyl] N-methylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield m-(methoxymethoxy)phenol and N-methylcarbamic acid.
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Electrophiles such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Hydrolysis: m-(Methoxymethoxy)phenol and N-methylcarbamic acid.
Oxidation: Corresponding aldehydes or carboxylic acids.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
[3-(methoxymethoxy)phenyl] N-methylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or active pharmaceutical ingredient.
Industry: Utilized in the formulation of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of [3-(methoxymethoxy)phenyl] N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methoxymethoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
N-Methylcarbamic acid phenyl ester: Lacks the methoxymethoxy substituent, resulting in different chemical properties and reactivity.
N-Methylcarbamic acid m-(methoxy)phenyl ester: Contains a methoxy group instead of a methoxymethoxy group, leading to variations in solubility and biological activity.
Uniqueness
[3-(methoxymethoxy)phenyl] N-methylcarbamate is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical and physical properties. This substituent enhances the compound’s solubility and may influence its interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
18066-11-0 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
[3-(methoxymethoxy)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C10H13NO4/c1-11-10(12)15-9-5-3-4-8(6-9)14-7-13-2/h3-6H,7H2,1-2H3,(H,11,12) |
InChI Key |
MKTORMQQILZHLO-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC=CC(=C1)OCOC |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)OCOC |
Key on ui other cas no. |
18066-11-0 |
Synonyms |
N-Methylcarbamic acid m-(methoxymethoxy)phenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


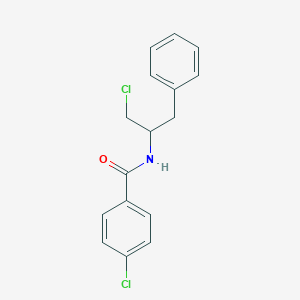
![2-(Allyloxy)-1-methyl-1H-benzo[d]imidazole](/img/structure/B96446.png)



![3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile](/img/structure/B96456.png)
